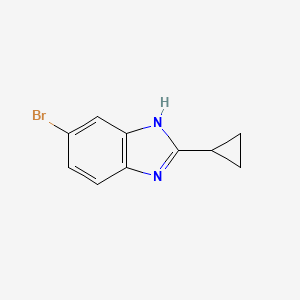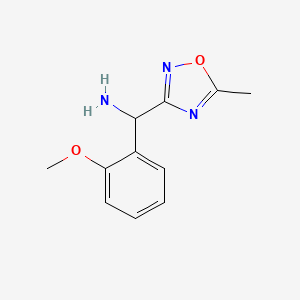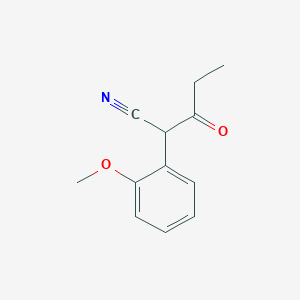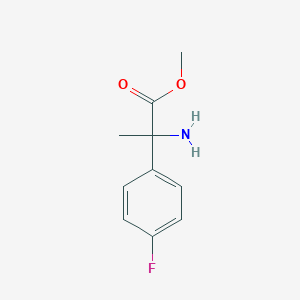
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with fluorine atoms at positions 5 and 8, and an ethyl ester group attached to a benzoic acid moiety
Vorbereitungsmethoden
The synthesis of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline ring system can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of fluorine atoms: Fluorination reactions are carried out to introduce fluorine atoms at the desired positions on the quinoline ring.
Coupling with benzoic acid derivative: The quinoline derivative is then coupled with a benzoic acid derivative to form the desired product.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Analyse Chemischer Reaktionen
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and anticancer agent due to the biological activity of quinoline derivatives.
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Mefloquine: Another antimalarial drug with a fluorinated quinoline ring.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, known for their broad-spectrum antibacterial activity.
Eigenschaften
Molekularformel |
C18H14F2N2O2 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
ethyl 3-[(5,8-difluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C18H14F2N2O2/c1-2-24-18(23)11-4-3-5-12(10-11)22-15-8-9-21-17-14(20)7-6-13(19)16(15)17/h3-10H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
UBSKNLQILAWKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)



![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)


![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)


